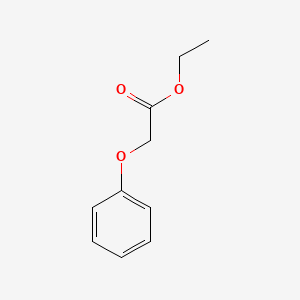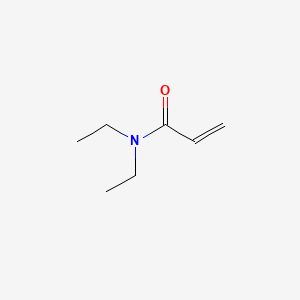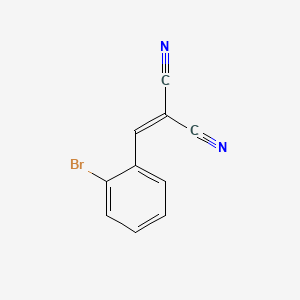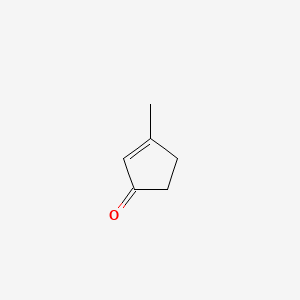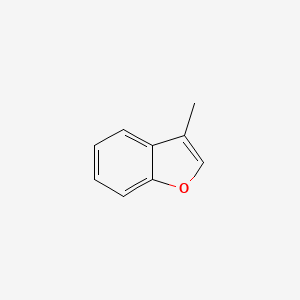
3-甲基苯并呋喃
描述
3-Methylbenzofuran (3-MBF) is a versatile compound with a wide range of applications in fields such as medicinal chemistry, synthetic biology, and materials science. It is an aromatic heterocyclic compound with a five-membered ring structure consisting of three carbon atoms and two oxygen atoms. It is a white to off-white crystalline solid with a melting point of 57-59°C and a boiling point of 197-198°C. 3-MBF is known to have a wide variety of biological activities, including antifungal, antibacterial, antineoplastic, and anti-inflammatory effects.
科学研究应用
抗微生物应用
已合成3-甲基苯并呋喃衍生物并评估其抗微生物活性。研究表明,这些化合物对各种真菌物种和细菆菌株表现出显著活性。例如,使用3-甲基苯并呋喃-2-羰肼合成的化合物表现出显著的抗微生物性能(Abdel‐Aziz, Mekawey, & Dawood, 2009)。
抗肿瘤剂
与3-甲基苯并呋喃密切相关的二氢苯并呋喃木脂素已被确定为潜在的抗肿瘤剂。这些化合物已显示出在抑制微管聚合方面的有希望的活性,这对癌细胞分裂至关重要。这些化合物对白血病和乳腺癌细胞系特别有效,特定衍生物表现出高效性(Pieters et al., 1999)。
合成新化合物
研究已探索使用3-甲基苯并呋喃衍生物合成新化合物。这些研究侧重于创造在药物化学中可能具有各种应用的结构独特的化合物,例如合成2-二茂铁酰基-3-甲基苯并呋喃衍生物(Zhuoma, Li, & Gao, 2015)。
除草潜力
发现了一类新型潜在除草剂,3-(甲氧羰基亚甲基)异苯并呋喃-1-亚胺,对植物表现出强烈的毒害效果。这表明了3-甲基苯并呋喃衍生物在开发合成除草剂方面的潜力(Araniti et al., 2014)。
作用机制
Target of Action
3-Methylbenzofuran, a derivative of benzofuran, has been found to exhibit antimicrobial activity . The primary targets of this compound are likely to be bacterial cells, particularly strains of E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa . These bacteria are common pathogens, and the ability of 3-Methylbenzofuran to inhibit their growth suggests a potential role in antimicrobial therapy.
Biochemical Pathways
This could include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .
Result of Action
The primary result of 3-Methylbenzofuran’s action is the inhibition of bacterial growth . This antimicrobial activity suggests that the compound could be effective in treating infections caused by the targeted bacteria.
安全和危害
未来方向
Benzofuran compounds, including 3-Methylbenzofuran, are being studied for their potential therapeutic applications. Many of these compounds have shown promising results in preclinical studies, particularly in the field of anticancer research . Future research will likely focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .
生化分析
Biochemical Properties
3-Methylbenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes it interacts with is cytochrome P450, a group of enzymes involved in the metabolism of various xenobiotics. The interaction between 3-Methylbenzofuran and cytochrome P450 involves the oxidation of the compound, leading to the formation of epoxides . These epoxides can further react with other biomolecules, influencing various metabolic pathways.
Additionally, 3-Methylbenzofuran has been shown to inhibit the activity of certain enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
Cellular Effects
3-Methylbenzofuran exerts various effects on different types of cells and cellular processes. In non-small cell lung cancer cells, 3-Methylbenzofuran derivatives have demonstrated significant anticancer activity by inhibiting cell growth and inducing apoptosis . This compound affects cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 3-Methylbenzofuran involves several key processes. At the molecular level, 3-Methylbenzofuran binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of 3-Methylbenzofuran to VEGFR-2 results in the inhibition of its kinase activity, thereby blocking downstream signaling pathways involved in angiogenesis .
Additionally, 3-Methylbenzofuran undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive epoxides . These epoxides can covalently bind to nucleophilic sites on proteins and DNA, potentially causing cellular damage and triggering apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylbenzofuran have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that 3-Methylbenzofuran can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-Methylbenzofuran vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, 3-Methylbenzofuran can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the accumulation of the compound in vital organs.
Metabolic Pathways
3-Methylbenzofuran is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The initial step in its metabolism involves the oxidation of the methyl group to form an epoxide intermediate . This intermediate can undergo further reactions, including hydrolysis and conjugation with glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body.
The interaction of 3-Methylbenzofuran with cytochrome P450 enzymes also affects the metabolic flux of other substrates, potentially leading to altered levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-Methylbenzofuran is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, 3-Methylbenzofuran can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-Methylbenzofuran is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, but it can also be found in the nucleus and other organelles . The localization of 3-Methylbenzofuran is regulated by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
属性
IUPAC Name |
3-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHLJNBNWVNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175871 | |
| Record name | 3-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21535-97-7 | |
| Record name | 3-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912RQB3DCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methylbenzofuran?
A1: 3-Methylbenzofuran has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing 3-methylbenzofuran?
A2: Various spectroscopic techniques can be employed for structural elucidation, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule.
- Infrared (IR) spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic vibrational frequencies.
- Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
Q3: What are some common synthetic routes for 3-methylbenzofuran derivatives?
A3: Several synthetic strategies are employed, including:
- Radical cyclization: This approach utilizes radical initiators to form the benzofuran ring system from appropriate precursors.
- Palladium-catalyzed nucleomethylation: This method facilitates the simultaneous formation of the heteroaromatic ring and the methyl group in 3-methylbenzofuran derivatives.
- Domino hydroarylation/cycloisomerization: This silver-catalyzed approach utilizes 2-alkynylquinoline-3-carbaldehydes to generate aryl-functionalized pyranoquinolines, including those with 3-methylbenzofuran substituents.
Q4: How does the presence of a methyl group at the 3-position influence the reactivity of benzofuran?
A4: The 3-methyl group can impact reactivity by:
- Steric hindrance: The methyl group can hinder reactions occurring at the adjacent 2-position.
- Electronic effects: The electron-donating nature of the methyl group can influence the electron density within the benzofuran ring, affecting electrophilic aromatic substitution reactions.
Q5: What are some notable biological activities exhibited by 3-methylbenzofuran derivatives?
A5: 3-Methylbenzofuran derivatives display a range of activities, including:
- Antitumor activity: Certain derivatives have shown efficacy against non-small cell lung cancer cell lines by potentially inhibiting VEGFR-2.
- Insecticidal properties: Some 3-methylbenzofuran-2-carboxylic acid derivatives exhibit insecticidal activity against sweet potato weevils.
- Antimicrobial activity: Various derivatives demonstrate antibacterial and antifungal properties. ,
- Allosteric modulation of Hsp90 activity: Certain 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives can modulate the activity of the heat shock protein Hsp90, a potential target for cancer therapy.
Q6: What are the potential applications of 3-methylbenzofuran derivatives in medicinal chemistry?
A6: The diverse biological activities of 3-methylbenzofuran derivatives make them promising candidates for drug development targeting:
Q7: How do structural modifications of the 3-methylbenzofuran scaffold affect biological activity?
A7: SAR studies have revealed that:
- Substituents on the benzofuran ring: The type and position of substituents significantly influence activity. For example, methoxy groups often enhance potency, while halogen atoms can modulate selectivity. ,
- Side chain modifications: Changes in the side chain attached to the benzofuran core also impact activity. For instance, varying the length and substitution pattern of the side chain can alter binding affinity and selectivity for specific targets.
Q8: Are there specific structural features associated with improved antitumor activity in 3-methylbenzofuran derivatives?
A8: Research suggests that:
- Presence of a 2-(4-hydroxyphenyl) group: This motif appears crucial for allosteric modulation of Hsp90 activity, a promising target for cancer therapy.
- Incorporation of basic nitrogen atoms: Inclusion of morpholine or other basic nitrogen-containing groups within the side chain can enhance antitumor activity, potentially through improved interactions with biological targets.
Q9: What are some natural products containing the 3-methylbenzofuran motif?
A9: 3-Methylbenzofuran is found in various natural products, including:
- Eupomatenoids: These neolignans are isolated from Eupomatia species and exhibit diverse biological activities. ,
- Glycybenzofuran and glycyuralin E: These compounds are found in licorice and display antibacterial activity.
- Conocarpan: This neolignan is found in Piper decurrens and exhibits insecticidal properties.
Q10: How can biomimetic chemistry be applied to 3-methylbenzofuran derivatives?
A10: Biomimetic approaches can be used to:
- Synthesize natural products: Mimicking biosynthetic pathways can lead to efficient syntheses of complex 3-methylbenzofuran-containing natural products.
- Develop new reactions: Studying the reactivity of 3-methylbenzofuran in natural product biosynthesis can inspire new synthetic transformations.
Q11: How can computational chemistry be used to study 3-methylbenzofuran derivatives?
A11: Computational methods are valuable for:
- Mechanism elucidation: Density functional theory (DFT) calculations can provide insights into reaction mechanisms, such as those involved in palladium-catalyzed reactions of 3-methylbenzofuran.
Q12: What analytical techniques are used to quantify 3-methylbenzofuran and its derivatives?
A12: Common analytical techniques include:
- High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying 3-methylbenzofuran derivatives in complex mixtures, such as natural product extracts.
- Gas chromatography-mass spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of volatile 3-methylbenzofuran derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



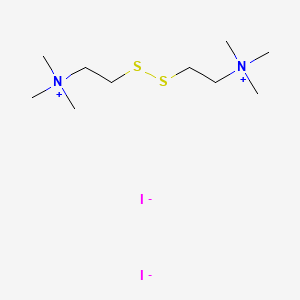


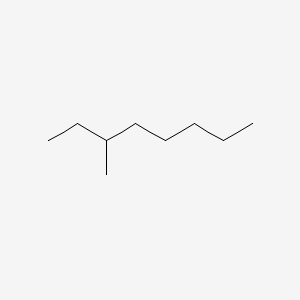
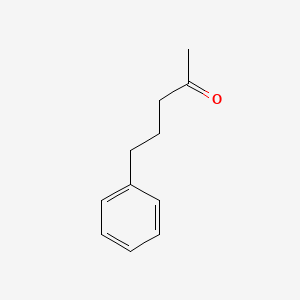
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)



